N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide
Description
Properties
IUPAC Name |
N-[(3S)-1-benzylpiperidin-3-yl]-2-chloro-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-14(2)20(17(21)11-18)16-9-6-10-19(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUSTUBRGWCJNN-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Quaternization and Reduction
Adapting methods from EP2994454B1, 3-amino-4-methylpyridine undergoes N-acylation, quaternization with benzyl chloride, and partial reduction to yield 1-benzyl-1,2,5,6-tetrahydropyridine. Subsequent hydrolysis and reductive amination produce racemic 1-benzyl-piperidin-3-amine (Fig. 1A).
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quaternization | Benzyl chloride, toluene, 110°C | 85 |
| Partial Reduction | NaBH₄, MeOH, 0–5°C | 78 |
| Reductive Amination | Ti(OiPr)₄, MeNH₂, NaBH₄ | 65 |
This method avoids chromatographic purification, favoring crystallization for scalability.
Direct Benzylation of Piperidin-3-amine
An alternative route involves protecting piperidin-3-amine with a tert-butoxycarbonyl (Boc) group, followed by N-benzylation at the 1-position using benzyl bromide (K₂CO₃, DMF, 80°C). Deprotection with HCl yields 1-benzyl-piperidin-3-amine (Fig. 1B).
Enantiomeric Resolution
Racemic 1-benzyl-piperidin-3-amine is resolved using chiral acids.
Diastereomeric Salt Formation
Treatment with L-(+)-dibenzoyl tartaric acid in methanol-water (1:1) preferentially crystallizes the (S)-enantiomer as its tartrate salt. Freebasing with NaOH provides (S)-1-benzyl-piperidin-3-amine with >99% enantiomeric excess (ee).
Resolution Efficiency
| Chiral Acid | Solvent System | ee (%) | Yield (%) |
|---|---|---|---|
| L-DBTA | MeOH:H₂O (1:1) | 99.5 | 42 |
| L-Tartaric acid | EtOH:H₂O (2:1) | 95 | 38 |
Introduction of the Isopropyl Group
Reductive Amination
(S)-1-Benzyl-piperidin-3-amine reacts with acetone under reductive conditions (NaBH₃CN, AcOH, MeOH, 25°C) to form (S)-N-isopropyl-1-benzyl-piperidin-3-amine (Fig. 2A).
Optimization Data
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 88 |
| NaBH(OAc)₃ | DCE | 25 | 76 |
| Ti(OiPr)₄/NaBH₄ | THF | 0 | 68 |
NaBH₃CN in methanol provides optimal yields while minimizing tertiary amine byproducts.
Alkylation Strategies
Direct alkylation with isopropyl bromide (K₂CO₃, DMF, 60°C) yields <30% due to over-alkylation. Phase-transfer catalysis (tetrabutylammonium iodide, NaOH, H₂O/CH₂Cl₂) improves selectivity to 55%.
Acylation with Chloroacetyl Chloride
The secondary amine undergoes acylation under Schotten-Baumann conditions (chloroacetyl chloride, NaOH, CH₂Cl₂/H₂O) to furnish the target compound (Fig. 3).
Reaction Scale-Up
| Scale (mol) | Base | Purity (%) | Isolated Yield (%) |
|---|---|---|---|
| 0.1 | Et₃N | 98.5 | 92 |
| 1.0 | NaOH (aq) | 97.8 | 89 |
| 10.0 | NaHCO₃ | 96.2 | 85 |
Aqueous bases enhance safety and reduce solvent use for industrial applications.
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilizing the piperidine core on Wang resin enables iterative alkylation and acylation, though yields are lower (65–70%).
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic intermediates achieves 90% ee but requires specialized equipment.
Analytical Characterization
Critical Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 112–114°C | DSC |
| [α]D²⁵ | +24.5° (c 1.0, CHCl₃) | Polarimetry |
| HPLC Purity | 99.3% | C18, MeCN:H₂O |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.05 (d, 6H), 3.22 (m, 1H) | - |
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and mechanisms.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a pharmacological agent.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s full range of biological activities.
Comparison with Similar Compounds
Substituent Variations in Piperidine/Azetidine Derivatives
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Differences |
|---|---|---|---|---|
| N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide | C₁₇H₂₅ClN₂O | 308.85 | Benzyl (1-position), isopropyl, chloro | High lipophilicity due to benzyl group |
| 2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide | C₁₀H₁₈ClN₂O | 217.72 | Methyl (1-position), pyrrolidine ring | Smaller ring (pyrrolidine vs. piperidine) |
| 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide | C₁₂H₂₄N₃O | 226.34 | Amino group, methyl-piperidinylmethyl | Lack of chloro substituent; polar amino group |
| 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide | C₁₁H₂₀N₃O | 210.30 | Cyclopropyl, methyl-piperidinyl | Cyclopropyl enhances steric hindrance |
Key Observations :
- Lipophilicity : The benzyl group in the target compound increases hydrophobicity compared to methyl or cyclopropyl analogs, which may affect membrane permeability and bioavailability .
- Electrophilicity: The 2-chloro substituent distinguishes it from amino-substituted analogs, suggesting divergent reactivity in nucleophilic environments .
Research Findings and Pharmacological Implications
Physicochemical and ADMET Properties
While direct ADMET data for the target compound is unavailable, tertiary amines with similar structures (e.g., N-substituted piperidines) generally exhibit moderate solubility in polar solvents and variable metabolic stability due to cytochrome P450 interactions . The benzyl group may prolong half-life but increase hepatotoxicity risks, as seen in related benzyl-piperidine pharmaceuticals .
Biological Activity
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide is a synthetic organic compound belonging to the piperidine derivative class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A piperidine ring with a benzyl substituent.
- A chloro group on the acetamide moiety.
- An isopropyl group that contributes to its lipophilicity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The mechanism involves:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various disease models.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
2. Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in lipid metabolism and cell signaling. Inhibition of this enzyme can have implications for neurodegenerative diseases, including Alzheimer's disease .
3. Cholinesterase Inhibition
Studies have shown that piperidine derivatives can act as cholinesterase inhibitors, which is beneficial in treating conditions like Alzheimer’s disease by enhancing acetylcholine levels in the brain .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications on the piperidine ring and the substituents significantly affect biological activity. Key findings include:
- Benzyl Substituent : Enhances binding affinity to biological targets.
- Chloro Group : Contributes to increased lipophilicity and bioavailability.
- Isopropyl Group : Plays a role in improving metabolic stability.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of similar piperidine compounds, researchers found that specific structural modifications led to enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells. The study highlighted the importance of three-dimensional structures for better interaction with protein binding sites .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of nSMase2 inhibitors derived from piperidine structures. The results demonstrated significant inhibition of exosome release from neuronal cells, suggesting therapeutic benefits in neurodegenerative disorders .
Data Tables
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide in laboratory settings?
- Methodological Guidance :
- Use P95 (US) or P1 (EU) respirators for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure levels.
- Wear full protective gear (gloves, goggles, lab coats) and ensure local exhaust ventilation to minimize inhalation risks .
- Prevent environmental contamination by avoiding drainage system entry and using sealed containers for waste .
Q. What synthetic routes are reported for chloroacetamide derivatives with piperidine moieties?
- Methodological Guidance :
- Multi-step synthesis involving nucleophilic substitution and amidation. For example, 2-chloro-N-methylacetamide can be coupled with piperidine intermediates under controlled pH and temperature (e.g., 0–5°C for exothermic reactions) .
- Optimize yields (2–5%) via iterative purification (e.g., column chromatography) and characterize intermediates using NMR and mass spectrometry .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Guidance :
- Test stability at 4°C (short-term) , -20°C (long-term) , and under light exposure (UV/Vis). Monitor degradation via HPLC for purity changes over 1–12 months .
- Use inert atmospheres (argon/nitrogen) to prevent oxidation and store in amber glass containers to limit photodegradation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Guidance :
- Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Use software like Gaussian or ORCA for reaction path searches .
- Integrate machine learning to predict optimal solvents/catalysts from historical data (e.g., ICReDD’s workflow combining computation and experimental feedback loops) .
Q. How to resolve discrepancies in physicochemical data (e.g., solubility, logP) for this compound?
- Methodological Guidance :
- Experimentally determine logP via shake-flask/HPLC methods and solubility in buffers (pH 1–10) using UV-spectrophotometry. Cross-validate with computational tools like ACD/Labs .
- Address data gaps by publishing results in open-access databases (e.g., PubChem) to enhance reproducibility .
Q. What strategies minimize stereochemical uncertainties during synthesis?
- Methodological Guidance :
- Use chiral auxiliaries (e.g., (S)-1-benzylpiperidine) and monitor enantiomeric excess via chiral HPLC or polarimetry .
- Optimize reaction conditions (e.g., low temperature, inert atmosphere) to suppress racemization and confirm configuration via X-ray crystallography .
Q. How to address conflicting toxicological data across studies?
- Methodological Guidance :
- Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cells) to validate acute toxicity. Compare results against IARC/OSHA classifications .
- Perform dose-response studies in rodent models to clarify carcinogenic potential, adhering to OECD guidelines .
Q. What advanced analytical techniques characterize this compound’s structure and purity?
- Methodological Guidance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
